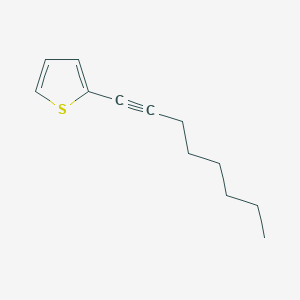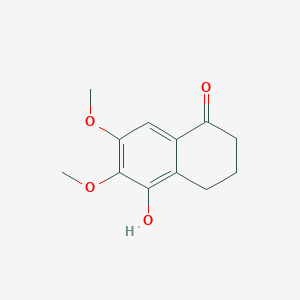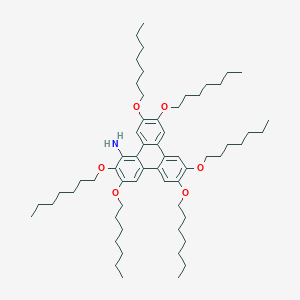
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine is a complex organic compound known for its unique structural properties It belongs to the class of triphenylene derivatives, which are characterized by a central aromatic core surrounded by various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of heptyloxy-substituted benzene derivatives, which undergo a series of reactions including alkylation, cyclization, and amination to form the final product. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of liquid crystals for display technologies and organic semiconductors for electronic devices
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its electronic properties. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in its applications as an organic semiconductor.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,3,6,7,10,11-Hexaaminotriphenylene: Utilized in organic electronics and as a precursor for other functional materials
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine stands out due to its heptyloxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in liquid crystal displays and organic electronic devices, where solubility and film-forming properties are crucial.
特性
CAS番号 |
221147-26-8 |
|---|---|
分子式 |
C60H97NO6 |
分子量 |
928.4 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexaheptoxytriphenylen-1-amine |
InChI |
InChI=1S/C60H97NO6/c1-7-13-19-25-31-37-62-53-43-48-49-44-55(64-39-33-27-21-15-9-3)56(65-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)63-38-32-26-20-14-8-2)47-57(66-41-35-29-23-17-11-5)60(59(58)61)67-42-36-30-24-18-12-6/h43-47H,7-42,61H2,1-6H3 |
InChIキー |
FQTFEKDEGAPPDV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)N)OCCCCCCC)OCCCCCCC)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)

![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
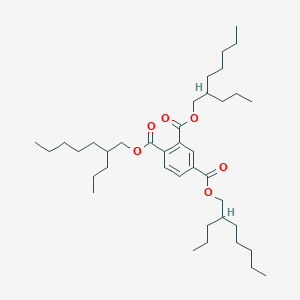
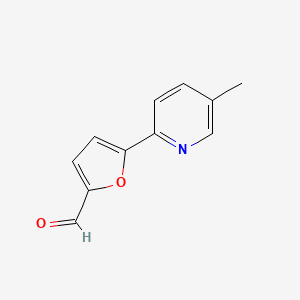
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
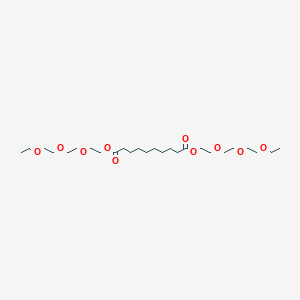
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
